molecular formula C17H17FO3 B1519104 4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid CAS No. 1039970-54-1

4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid

Cat. No.: B1519104
CAS No.: 1039970-54-1
M. Wt: 288.31 g/mol
InChI Key: PMXQUDMXXBCKJX-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid is a useful research compound. Its molecular formula is C17H17FO3 and its molecular weight is 288.31 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluorobenzoic acid moiety substituted with a tert-butylphenoxy group. This structural configuration is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For example, derivatives of fluorobenzoic acids have been evaluated for their ability to inhibit tumor growth in various cancer models. A related study demonstrated that certain benzoic acid derivatives could induce apoptosis in cancer cells and inhibit DNA biosynthesis, leading to reduced proliferation rates .

Table 1: Summary of Anticancer Studies on Related Compounds

CompoundModelEffect on Tumor GrowthMechanism of Action
3′-O-BOBA-FUDRRat hepatocellular carcinoma xenograftSignificant reduction in tumor sizeInduction of apoptosis via Bcl-2 and Bax modulation
4-Fluorobenzoic acid derivativeMCF-7 breast cancer cellsModerate inhibitionInhibition of cell cycle progression

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases, which are enzymes that break down neurotransmitters. Compounds derived from 4-fluorobenzoic acid have shown promise as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that these compounds could effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showcasing their potential as therapeutic agents .

Table 2: Cholinesterase Inhibition Potency

CompoundIC50 (µM) AChEIC50 (µM) BChE
4d derivative10.47.7
Tacrine9.08.0

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound influences apoptotic pathways by modulating proteins such as Bcl-2 and Bax, promoting cell death in cancer cells.
  • Enzyme Inhibition : As a cholinesterase inhibitor, it enhances acetylcholine levels in synaptic clefts, which may improve cognitive functions.
  • Molecular Interactions : The presence of fluorine in the structure enhances lipophilicity and membrane permeability, facilitating better interaction with biological targets .

Case Studies

A notable case study involved the evaluation of a series of benzoic acid derivatives for their anticancer effects on human breast cancer cell lines. The study found that compounds with a fluorine substituent exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting that the fluorine atom plays a critical role in biological activity .

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO3/c1-17(2,3)12-5-7-13(8-6-12)21-15-9-4-11(16(19)20)10-14(15)18/h4-10H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXQUDMXXBCKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.